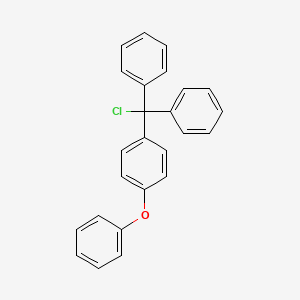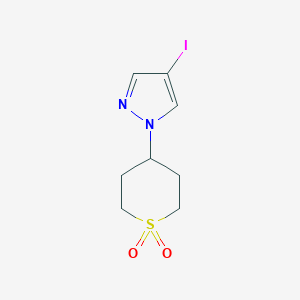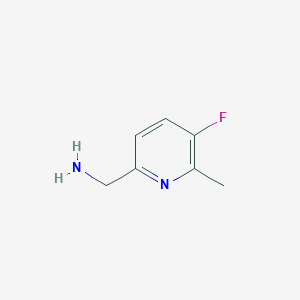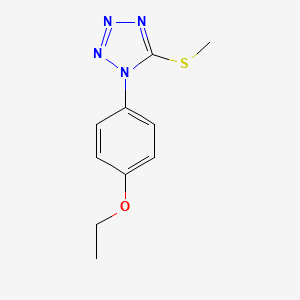![molecular formula C18H29N5O4 B13680575 N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide is a complex organic compound that features a pyridine ring substituted with various functional groups. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediates are then subjected to various reactions, including amination, reduction, and esterification, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, sodium hydroxide for deprotection, and various organic solvents like tetrahydrofuran (THF) and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The methoxy and pyridyl groups contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar in structure but used primarily in polymer synthesis.
N-Boc-1,2-diaminoethane: Another Boc-protected compound used in organic synthesis.
Uniqueness
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethyl
Properties
Molecular Formula |
C18H29N5O4 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[[5-amino-6-methoxy-3-(prop-2-enoylamino)pyridin-2-yl]-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H29N5O4/c1-8-14(24)20-13-11-12(19)16(26-7)21-15(13)22(5)9-10-23(6)17(25)27-18(2,3)4/h8,11H,1,9-10,19H2,2-7H3,(H,20,24) |
InChI Key |
CTQPCYKWIHTDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=C(C(=N1)OC)N)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)






![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)


